molecular formula C10H7N3 B8156595 1-(4-Ethynylphenyl)-1H-1,2,4-triazole

1-(4-Ethynylphenyl)-1H-1,2,4-triazole

Cat. No.: B8156595
M. Wt: 169.18 g/mol
InChI Key: AIXWYMWQYYMEJR-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features an ethynyl group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, which is a cross-coupling reaction between a terminal alkyne and an aryl halide. This reaction typically employs a palladium catalyst and a copper co-catalyst under mild conditions . The reaction can be carried out in various solvents, including glycerol, which is considered an eco-friendly option .

Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynylphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid and halogens are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of nitro and halogenated derivatives.

Scientific Research Applications

1-(4-Ethynylphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Ethynylphenyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the ethynyl group and the triazole ring enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(4-ethynylphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-9-3-5-10(6-4-9)13-8-11-7-12-13/h1,3-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXWYMWQYYMEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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